molecular formula C28H28ClN3O5 B13033955 2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid

2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid

Cat. No.: B13033955
M. Wt: 522.0 g/mol
InChI Key: NYFQDUPIZKZQAX-UHFFFAOYSA-N
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Description

2-[[2-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid is a high-purity chemical reagent intended for non-human research applications. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are interested in this compound for its potential role in [briefly describe hypothesized or known primary research area, e.g., "investigating specific biological pathways"]. Its proposed mechanism of action may involve [describe hypothesized or known mechanism, e.g., "the modulation of specific cellular receptors or enzyme systems"], making it a valuable tool for [mention specific field, e.g., "pharmacology and drug discovery research"]. The structural features of this molecule, including the benzhydrylpiperazine and chlorobenzoic acid groups, suggest potential bioactivity that merits further scientific investigation in [list potential applications, e.g., "biochemical assay development and in vitro studies"]. Please consult the product's Certificate of Analysis for detailed specifications on purity and quality.

Properties

Molecular Formula

C28H28ClN3O5

Molecular Weight

522.0 g/mol

IUPAC Name

2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid

InChI

InChI=1S/C28H28ClN3O5/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36)

InChI Key

NYFQDUPIZKZQAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Nitration of m-Toluic Acid and Subsequent Transformations

  • Starting from m-methylbenzoic acid (m-toluic acid), nitration with nitric acid (60–75% concentration) yields 2-nitro-3-methylbenzoic acid.
  • This nitro compound undergoes catalytic hydrogenation (using a hydrogen atmosphere, solvent, and catalyst) to produce 2-amino-3-methylbenzoic acid.
  • Chlorination at the 5-position is then performed using a chlorination reagent (e.g., benzoyl peroxide as initiator) in solvents such as N,N-dimethylformamide or sulfolane at 90–110 °C for 1–2 hours, affording 2-amino-3-methyl-5-chlorobenzoic acid with yields between 63.0–68.4% and purity of 99.0–99.5%.

Direct Nitration and Reduction of Ortho-Chlorobenzoic Acid

  • Ortho-chlorobenzoic acid can be nitrated at low temperature (around 5 °C or below) using a nitrating acid mixture (e.g., nitric acid and sulfuric acid or potassium nitrate in sulfuric acid) to form 2-chloro-5-nitrobenzoic acid.
  • Subsequent reduction of the nitro group to an amine yields 2-chloro-5-aminobenzoic acid.
  • Isolation is optimized by controlling pH (2.8 to 3.2) during workup to maximize purity and yield (~70%).

Chlorination of Methyl Anthranilate and Ammonolysis

  • Starting from methyl anthranilate, chlorination at the 5-position is achieved using sodium hypochlorite and glacial acetic acid at temperatures below -5 °C, producing methyl 2-amino-5-chlorobenzoate.
  • Ammonolysis of this ester in an autoclave with aqueous ammonia at 100–150 °C and 2–4 MPa pressure for 12 hours yields 2-amino-5-chlorobenzamide with high yield (~90%) and purity.

Preparation of the Piperazine-Containing Side Chain

The side chain containing the 4-benzhydrylpiperazin-1-yl moiety linked via an oxoethoxyacetyl group is typically synthesized separately:

  • The benzhydryl piperazine is prepared by alkylation of piperazine with benzhydryl halides or via reductive amination.
  • The 2-oxoethoxyacetyl fragment is introduced by acylation reactions using suitable activated esters or acid chlorides.
  • These fragments are coupled through amide bond formation, often employing coupling reagents such as carbodiimides or activated esters under controlled conditions to avoid side reactions.

Final Coupling to Form the Target Compound

  • The 2-amino-5-chlorobenzoic acid derivative is coupled with the prepared side chain containing the 4-benzhydrylpiperazinyl moiety via amide bond formation.
  • This step generally involves activation of the carboxylic acid (e.g., as an acid chloride or using carbodiimide coupling agents) followed by reaction with the amine group on the side chain.
  • The ester linkage (oxoethoxyacetyl) is introduced either before or after coupling depending on the synthetic route.
  • Purification is conducted by crystallization or chromatography to obtain the final compound with high purity.

Summary of Key Reaction Conditions and Yields

Step Starting Material Reagents/Conditions Product Yield (%) Notes
Nitration m-Toluic acid HNO3 (60–75%), nitration 2-nitro-3-methylbenzoic acid Control of acid concentration critical
Hydrogenation reduction 2-nitro-3-methylbenzoic acid H2 atmosphere, catalyst, solvent 2-amino-3-methylbenzoic acid Efficient reduction step
Chlorination 2-amino-3-methylbenzoic acid Chlorination reagent, benzoyl peroxide, DMF, 90–110 °C 2-amino-3-methyl-5-chlorobenzoic acid 63.0–68.4 High purity (99.0–99.5%)
Nitration (alternative) Ortho-chlorobenzoic acid HNO3/H2SO4 or KNO3/H2SO4, <5 °C 2-chloro-5-nitrobenzoic acid Low temperature minimizes side products
Reduction 2-chloro-5-nitrobenzoic acid Catalytic hydrogenation or chemical reduction 2-chloro-5-aminobenzoic acid ~70 Optimized pH for isolation
Chlorination & ammonolysis Methyl anthranilate NaOCl, acetic acid, < -5 °C; NH3, 100–150 °C, 2–4 MPa 2-amino-5-chlorobenzamide ~90 High yield, environmentally friendly

Research Findings and Practical Considerations

  • The sequence of nitration, reduction, and chlorination is a reliable route to the chlorinated amino benzoic acid intermediates, with yields and purities suitable for scale-up.
  • Chlorination at low temperatures and controlled reagent addition minimizes side reactions and improves selectivity.
  • Use of environmentally benign reagents such as sodium hypochlorite for chlorination and aqueous ammonia for ammonolysis offers advantages in safety and waste management.
  • Coupling steps require careful control of reaction conditions to maintain the integrity of sensitive functional groups such as esters and amides.
  • Purification methods including recrystallization and activated carbon treatment ensure removal of impurities and color bodies.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydrylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzhydrylpiperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of this compound are centered around its role as an inhibitor of human carbonic anhydrases. These enzymes are crucial for various physiological processes, including respiration and acid-base balance. The ability of this compound to selectively inhibit specific isoforms of carbonic anhydrase positions it as a candidate for therapeutic applications in several conditions:

  • Cancer Treatment : Inhibition of carbonic anhydrases can alter the tumor microenvironment, potentially enhancing the efficacy of existing cancer therapies.
  • Metabolic Disorders : Conditions like obesity and diabetes, where carbonic anhydrase activity is implicated, may benefit from targeted inhibition.
  • Neurological Disorders : Research suggests that carbonic anhydrase inhibitors can have neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases.

Structural Modifications and Bioactivity

The unique structure of 2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid allows for various modifications that could enhance its therapeutic efficacy or reduce side effects. Interaction studies have shown that structural changes can significantly impact the binding affinity and selectivity towards different carbonic anhydrase isoforms.

Case Studies

Several studies have documented the biological activity of this compound:

  • Inhibition Studies : Research has demonstrated that this compound effectively inhibits multiple isoforms of carbonic anhydrase, with varying degrees of potency. This selectivity is crucial for minimizing side effects while maximizing therapeutic outcomes.
  • Therapeutic Efficacy : In preclinical models, the compound has shown promise in reducing tumor growth when used in conjunction with standard chemotherapy agents. This synergistic effect underscores its potential in cancer therapy.
  • Pharmacokinetics : Studies on the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics, suggesting good bioavailability which is essential for clinical applications.

Mechanism of Action

The mechanism of action of 2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety is known to interact with enzyme active sites, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • Physical Form : White to beige powder.
  • Solubility : Soluble in DMSO (10 mg/mL) .
  • Storage : Stable at 2–8°C under desiccated conditions .

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its chlorobenzoic acid backbone and piperazine-based substituent . Below is a comparative analysis with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Notable Features
TM 5275 sodium salt (Target Compound) C28H27ClN3O5·Na 543.97 5-chlorobenzoic acid, benzhydrylpiperazine, oxoethoxy-acetamido linker DMSO (10 mg/mL) Sodium salt form; ≥98% purity (HPLC)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C21H21N3O5 395.41 Piperazine, fluorenylmethoxycarbonyl, acetic acid Not reported Used in peptide synthesis
Sodium 2-chloro-5-fluorobenzoate (Hypothetical Analog) C7H3ClFNaO2 196.54 Chloro-fluorobenzoic acid Likely polar solvents Simpler halogenated benzoic acid
2-ethoxy-4-[2-oxoethyl]benzoic acid derivatives (e.g., from Clarke’s) Variable (e.g., C19H24N2O5) ~360–400 Ethoxybenzoic acid, piperidine/piperazine, oxoethyl group Variable Bioactive scaffolds in drug design
5-Chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]benzoic acid (Free Acid Form) C28H27ClN3O5 520.99 Same as TM 5275 but without sodium counterion Likely lower solubility in DMSO Precursor to TM 5275 sodium salt

Structural Differentiation

Backbone Complexity :

  • TM 5275 integrates a chlorobenzoic acid core with a multi-substituted piperazine group, distinguishing it from simpler halogenated benzoates (e.g., sodium 2-chloro-5-fluorobenzoate).
  • Compared to 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid , TM 5275 lacks the fluorenyl group but includes a bulky benzhydryl moiety, which may enhance lipophilicity and receptor binding.

Functional Group Variations :

  • The oxoethoxy-acetamido linker in TM 5275 is absent in simpler analogs like sodium 2-chloro-5-fluorobenzoate. This linker likely influences pharmacokinetic properties (e.g., metabolic stability).
  • Piperazine derivatives in Clarke’s Analysis feature ethoxy or methylpiperazine groups instead of benzhydryl substituents, resulting in lower molecular weights and altered steric effects.

Salt Forms :

  • TM 5275 is commonly used as a sodium salt for enhanced solubility, whereas the free acid form (C28H27ClN3O5) is less soluble in aqueous media .

Biological Activity

The compound 2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid , also known as TM5275, has emerged as a significant entity in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of TM5275, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TM5275 is characterized by its complex structure, which includes a benzhydrylpiperazine moiety and a chlorobenzoic acid framework. Its molecular formula is C28H29ClN3NaO5C_{28}H_{29}ClN_{3}NaO_{5}, and it is available in sodium salt form, enhancing its solubility and bioavailability in biological systems .

PropertyValue
Molecular FormulaC28H29ClN3NaO5
Molar Mass546 g/mol
SolubilityDMSO: ≥100 mg/mL
AppearanceWhite to beige powder
Storage Conditions2-8°C

Inhibition of Carbonic Anhydrases

TM5275 exhibits significant inhibitory activity against human carbonic anhydrase (CA) enzymes, which are crucial in regulating physiological processes such as respiration and acid-base balance. The benzhydrylpiperazine moiety contributes to the selective inhibition of specific isoforms of CA, positioning TM5275 as a potential therapeutic agent for conditions like cancer where CA activity is dysregulated .

The mechanism by which TM5275 inhibits carbonic anhydrases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Studies utilizing molecular docking techniques have shown that TM5275 selectively binds to various CA isoforms, indicating potential for targeted therapy .

Antithrombotic Effects

TM5275 has demonstrated promising antithrombotic properties. In rat models, administration of TM5275 resulted in significantly lower blood clot weights compared to control groups. The compound's efficacy in inhibiting thrombus formation suggests its potential application in treating thromboembolic disorders .

Anticancer Activity

Table 2: Summary of Biological Activities

Activity TypeEffect ObservedReference
Carbonic Anhydrase InhibitionSignificant inhibition with selective isoform targeting
AntithromboticReduced blood clot weight in animal models
AnticancerInduces apoptosis and cell cycle arrest in cancer cells

Study 1: Antithrombotic Efficacy

In a study involving rat thrombosis models, TM5275 was administered at doses of 10 mg/kg and 50 mg/kg. Results showed a marked decrease in blood clot weights (60.9 mg and 56.8 mg respectively) compared to vehicle-treated rats (72.5 mg). This study highlights TM5275's potential as an effective antithrombotic agent .

Study 2: Cancer Cell Proliferation

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